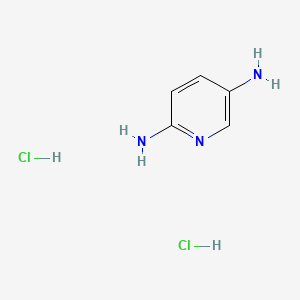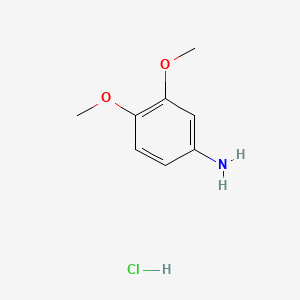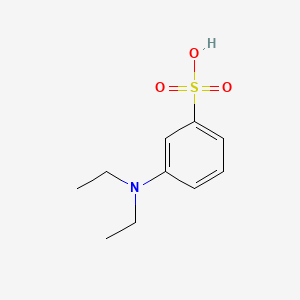
Lanthanoxalat
Übersicht
Beschreibung
Lanthanum oxalate is an inorganic compound, a salt of lanthanum metal and oxalic acid with the chemical formula La₂(C₂O₄)₃. It typically forms colorless crystals that are poorly soluble in water . This compound is known for its various crystallohydrates, which decompose when heated .
Wissenschaftliche Forschungsanwendungen
Lanthanum oxalate has several scientific research applications, including:
Specialty Glass: Used in the production of specialty glass with improved optical properties.
Phosphors: Utilized in the manufacturing of phosphors for various lighting and display technologies.
Water Treatment: Employed in water treatment processes to remove impurities.
Catalysts: Acts as a catalyst in various chemical reactions, including petroleum cracking.
Advanced Materials: Used in the synthesis of advanced materials such as lithium lanthanum titanate for energy storage applications.
Wirkmechanismus
Target of Action
Lanthanum oxalate is an inorganic compound, a salt of lanthanum metal and oxalic acid with the chemical formula La2(C2O4)3 . The primary targets of lanthanum oxalate are dietary phosphates . Lanthanum oxalate binds to these dietary phosphates, forming insoluble lanthanum phosphate complexes .
Mode of Action
The interaction of lanthanum oxalate with its targets involves ionic binding and precipitation of insoluble complexes within the lumen of the intestine . This prevents the absorption of dietary phosphate . The small fraction of lanthanum that is absorbed is excreted predominantly in bile, with less than 2% being eliminated by the kidneys .
Biochemical Pathways
Lanthanum oxalate affects the biochemical pathways related to phosphate metabolism. By binding to dietary phosphates and preventing their absorption, lanthanum oxalate disrupts the normal phosphate metabolism, leading to a decrease in serum phosphate levels . This can have downstream effects on various biochemical pathways that involve phosphates.
Result of Action
The primary molecular and cellular effect of lanthanum oxalate’s action is the reduction of serum phosphate levels . By binding to dietary phosphates and preventing their absorption, lanthanum oxalate effectively reduces the amount of phosphate that enters the bloodstream .
Action Environment
The action, efficacy, and stability of lanthanum oxalate can be influenced by various environmental factors. For instance, the presence of dietary phosphates in the gastrointestinal tract is necessary for lanthanum oxalate to exert its phosphate-binding action . Furthermore, the solubility of lanthanum oxalate can be affected by the pH of the environment . It forms colorless crystals that are poorly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum oxalate can be synthesized through the reaction of soluble lanthanum nitrate with an excess of oxalic acid:
2La(NO3)3+3(COOH)2→La2(C2O4)3+6HNO3
Alternatively, it can be prepared by reacting lanthanum chloride with oxalic acid:
2LaCl3+3H2C2O4→La2(C2O4)3+6HCl
These reactions typically occur under ambient conditions .
Industrial Production Methods: Industrial production of lanthanum oxalate often involves similar synthetic routes but on a larger scale. The choice of starting materials and reaction conditions may vary depending on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum oxalate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, lanthanum oxalate decomposes to form lanthanum oxide and carbon dioxide.
Reaction with Acids: Lanthanum oxalate reacts with strong acids to form lanthanum salts and oxalic acid.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of lanthanum oxalate.
Strong Acids (e.g., Hydrochloric Acid): Used to convert lanthanum oxalate into other lanthanum salts.
Major Products:
Lanthanum Oxide: Formed during the thermal decomposition of lanthanum oxalate.
Lanthanum Salts: Formed when lanthanum oxalate reacts with strong acids.
Vergleich Mit ähnlichen Verbindungen
- Calcium oxalate
- Sodium oxalate
- Magnesium oxalate
- Strontium oxalate
- Barium oxalate
- Potassium oxalate
- Beryllium oxalate
Eigenschaften
CAS-Nummer |
537-03-1 |
|---|---|
Molekularformel |
C6La2O12 |
Molekulargewicht |
541.87 g/mol |
IUPAC-Name |
lanthanum(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.2La/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
OXHNIMPTBAKYRS-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |
Key on ui other cas no. |
537-03-1 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lanthanum oxalate exists primarily as a decahydrate with the molecular formula La2(C2O4)3•10H2O. Its molecular weight is 703.99 g/mol [].
ANone: Several spectroscopic techniques have been employed to characterize Lanthanum oxalate:
- X-ray Diffraction (XRD): XRD analysis reveals the crystalline nature of Lanthanum oxalate and enables the determination of its unit cell parameters [].
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of characteristic functional groups, such as water molecules and carboxylic acid groups [].
- Energy-dispersive X-ray fluorescence analysis (EDXRF): EDXRF provides information on the elemental composition of Lanthanum oxalate, confirming the presence and ratio of lanthanum, carbon, and oxygen [].
A: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal that Lanthanum oxalate decahydrate loses its water molecules around 200 °C []. Further heating leads to the release of CO and CO2 around 350-425 °C, ultimately decomposing into Lanthanum oxide (La2O3) [, , ].
A: The choice of solvent during precipitation significantly impacts the morphology of Lanthanum oxalate particles. For instance, using a mixture of water and ethanol with trisodium citrate as a complexing agent can lead to the formation of hierarchical micro-particles and nano-tubes [].
A: Lanthanum oxalate can act as a fuel additive, effectively reducing NOx, CO, and hydrocarbon emissions from diesel engines. A mass fraction of about 45 mg/L in diesel has been identified as a suitable concentration [].
A: Modifying polyallylamine resin (Sevelamer hydrochloride) with Lanthanum oxalate significantly enhances its phosphate adsorption capacity, particularly in alkaline environments []. This makes it a potential candidate for water treatment applications.
A: Lanthanum oxide (La2O3) is obtained by the thermal decomposition of Lanthanum oxalate. Calcination of the oxalate at temperatures around 1200 °C for 2 hours results in the formation of La2O3 [].
ANone: Lanthanum oxide derived from Lanthanum oxalate can be used in various applications, including:
- Anode material in lithium-ion batteries: Lithium Lanthanum Titanate (LLTO) derived from Lanthanum oxalate shows promise as an anode material due to its high conductivity and pseudocapacitive characteristics [].
A: Yes, Lanthanum can be efficiently recovered from spent FCC catalysts using hydrometallurgical processes. Acid leaching followed by selective precipitation with oxalic acid leads to high-purity Lanthanum oxalate, which can be further processed to obtain Lanthanum oxide [].
A: Research indicates that Aspergillus niger can transform Lanthanum present in monazite into Lanthanum oxalate []. This biomineralization process shows potential for the biorecovery of Lanthanum from natural sources.
A: Yes, gamma irradiation can influence the thermal decomposition of Lanthanum oxalate, generally increasing the energy of activation required for the process [].
A: While Lanthanum oxalate itself might not have direct biological applications, its interaction with biological systems is an area of interest. For instance, research shows that Lanthanum oxalate nanorods exhibit fluorescence resonance energy transfer (FRET) with a naphthalimide derivative, suggesting potential applications in sensing antioxidant molecules [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















